Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride
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Overview
Description
Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methyl group and a propanoate ester. It is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Substitution with Methyl Group: The methyl group is introduced to the piperidine ring using methylating agents like methyl iodide under basic conditions.
Esterification: The propanoate ester is formed by reacting the substituted piperidine with propanoic acid or its derivatives in the presence of a catalyst such as sulfuric acid.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves automated control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: Employed in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate
- Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]butanoate
- Ethyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate
Uniqueness
Methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds. This uniqueness makes it particularly valuable in certain research and industrial applications.
Properties
IUPAC Name |
methyl 3-[(3S,6R)-6-methylpiperidin-3-yl]propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8-3-4-9(7-11-8)5-6-10(12)13-2;/h8-9,11H,3-7H2,1-2H3;1H/t8-,9+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJYSFIJXKWCRG-RJUBDTSPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)CCC(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1)CCC(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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